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Compound of Interest |

(E)-(2-Aminophenyl)
Compound Name: _
(phenyl)methanone oxime

CAS No.: 15185-37-2

cat. No.: B1174232

. J

An In-depth Technical Guide to (2-Aminophenyl)(phenyl)methanone oxime (CAS 51674-05-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(phenyl)methanone oxime, registered under CAS number 51674-05-6, is a
pivotal chemical intermediate, primarily recognized for its crucial role in the synthesis of a major
class of pharmaceuticals: the 1,4-benzodiazepines. While not an active pharmaceutical
ingredient itself, its structural integrity and purity are paramount as they directly influence the
quality and yield of subsequent high-value therapeutic agents. This guide provides a
comprehensive technical overview of its synthesis, characterization, analysis, and handling,
designed to equip researchers and drug development professionals with the practical insights
required for its effective utilization. The narrative emphasizes the causal relationships behind
methodological choices, ensuring a deeper understanding beyond procedural steps.

Physicochemical and Structural Data

The fundamental identity of a chemical intermediate is the bedrock of its application. The
properties of 2-Aminobenzophenone oxime are summarized below.
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Property Value Source
CAS Number 51674-05-6 [1]
Molecular Formula C13H12N20 [1]
Molecular Weight 212.25 g/mol [1]

(2-aminophenyl)
IUPAC Name _ [2]
(phenyl)methanone oxime

2-Aminobenzophenone oxime,
N-[(2-aminophenyl)-

Synonyms K p. Y [11[3]
phenylmethylidene]hydroxylam

ine

White to yellow crystalline

Appearance [4]
powder
Melting Point 157-158 °C [3]
. i 398.6 °C at 760 mmHg
Boiling Point ) [3]
(Predicted)
Density 1.15 g/cm3 (Predicted) [3]

Practically insoluble in water.
Solubility Soluble in DMSO and [5]

Methanol.

Core Synthesis Protocol

The most common and direct synthesis of 2-Aminobenzophenone oxime involves the
condensation of its ketone precursor, 2-Aminobenzophenone (CAS: 2835-77-0), with
hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group,
followed by dehydration to form the oxime C=N bond.
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Reactants & Solvent
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Figure 1: General workflow for the synthesis of 2-Aminobenzophenone oxime.
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Step-by-Step Laboratory Synthesis

This protocol is a self-validating system. The success of each step is confirmed by the physical
observations and the final analytical characterization.

o Reagent Preparation & Charging:

o In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 2-
Aminobenzophenone (1.0 equivalent).

o Add ethanol and water as the solvent system. The aqueous ethanol ensures solubility for
both the organic starting material and the inorganic reagents.[6]

o Add Hydroxylamine hydrochloride (approx. 1.5-3.0 equivalents). An excess is used to
drive the reaction to completion.[6]

o Slowly add a base, such as sodium hydroxide or sodium carbonate (sufficient to neutralize
the HCI salt and facilitate the reaction), in portions. The base deprotonates the
hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for
the reaction.[6]

e Reaction Execution:

o Heat the mixture to reflux (typically 70-80 °C). The elevated temperature provides the
necessary activation energy for the condensation and subsequent dehydration steps.

o Maintain reflux for 2-22 hours. Reaction progress must be monitored by a suitable
chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the
point of complete consumption of the starting ketone.[6][7]

e Product Isolation and Purification:
o Upon completion, allow the reaction mixture to cool to ambient temperature.

o Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk
of the ethanol.
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o Pour the resulting aqueous slurry into a beaker of cold water. 2-Aminobenzophenone
oxime is practically insoluble in water, causing it to precipitate as a solid. This step
effectively separates the product from water-soluble inorganic salts and any remaining
hydroxylamine.[5]

o Collect the precipitated solid by vacuum filtration.
o Wash the filter cake thoroughly with cold water to remove residual impurities.

o Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant
weight. The final product is typically a yellow or off-white crystalline solid.[4]

Structural Characterization: A Self-Validating
Analysis

Full characterization is essential to confirm the identity and purity of the synthesized
intermediate. While extensive public data is sparse, the expected spectral characteristics can
be predicted based on the known structure. A successful synthesis is validated when the
experimental data align with these expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR (Expected): In a solvent like DMSO-ds, the spectrum is expected to show:

o Aromatic Protons (approx. 6.5-7.8 ppm): A series of complex multiplets corresponding to
the 9 protons on the two phenyl rings. Protons on the aminophenyl ring will generally be
more shielded (further upfield) compared to those on the unsubstituted phenyl ring.

o Amine Protons (-NHz): A broad singlet, typically in the range of 5.0-6.5 ppm. The
broadness is due to quadrupole broadening and potential hydrogen exchange.

o Oxime Hydroxyl Proton (-OH): A distinct singlet, often downfield (e.g., 10-12 ppm), which
is characteristic of oxime protons.[8] Its position can be sensitive to concentration and
solvent.

e 13C NMR (Expected): The spectrum should display 13 distinct carbon signals (unless there is
accidental overlap):
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o Aromatic Carbons (approx. 115-150 ppm): Signals corresponding to the 12 carbons of the
two aromatic rings.

o Oxime Carbon (C=NOH): A characteristic signal in the downfield region, typically between
150-160 ppm, confirming the formation of the oxime functionality.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected
absorption bands (in cm~1) include:

e ~3450-3300 cm~1: Two distinct, sharp-to-medium bands corresponding to the asymmetric
and symmetric N-H stretching of the primary amine (-NHz) group.

e ~3300-3100 cm~t (broad): A broad O-H stretching band from the oxime hydroxyl group, often
overlapping with the N-H stretches.

e ~1620-1600 cm~1: A C=N stretching vibration, confirming the presence of the oxime.

e ~1600-1450 cm~1: Several sharp bands from C=C stretching vibrations within the aromatic
rings.

e ~3100-3000 cm~1: C-H stretching from the aromatic rings.

Mass Spectrometry (MS)

e Molecular lon: Using a soft ionization technique like Electrospray lonization (ESI), the
primary ion observed would be the protonated molecule [M+H]* at m/z 213.26.

» Fragmentation: Under higher energy conditions (e.g., Electron lonization, El), fragmentation
may occur. While complex, potential fragmentation could involve loss of -OH (m/z 195) or
cleavage of the N-O bond.

Analytical Chemistry & Purity Assessment

Assessing the purity of 2-Aminobenzophenone oxime is critical before its use in subsequent
GMP (Good Manufacturing Practice) steps. High-Performance Liquid Chromatography (HPLC)
is the standard method for this purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [CAS number 51674-05-6 characterization].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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